

physical and chemical properties of 6-Chloro-2-methylnicotinic acid

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Compound of Interest

Compound Name: 6-Chloro-2-methylnicotinic acid

Cat. No.: B592625

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An In-depth Technical Guide to 6-Chloro-2-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methylnicotinic acid, with the CAS number 137129-98-7, is a substituted pyridine carboxylic acid.^{[1][2]} Its structural features, including the chloro and methyl substitutions on the nicotinic acid backbone, make it a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, along with methodologies for its synthesis and analysis. While specific biological activities and signaling pathways for this particular isomer are not extensively documented in publicly available literature, this guide draws upon information for related nicotinic acid derivatives to provide context for its potential applications.

Chemical Structure and Properties

The chemical structure of **6-Chloro-2-methylnicotinic acid** is characterized by a pyridine ring with a carboxylic acid group at the 3-position, a chlorine atom at the 6-position, and a methyl group at the 2-position.

Table 1: General and Physical Properties of **6-Chloro-2-methylnicotinic Acid**

Property	Value	Source(s)
CAS Number	137129-98-7	[1][2]
Molecular Formula	C ₇ H ₆ ClNO ₂	[1][2]
Molecular Weight	171.58 g/mol	[1][2]
IUPAC Name	6-chloro-2-methylpyridine-3-carboxylic acid	[3]
Physical Form	Solid	[1]
Melting Point	90 °C	[3]
Boiling Point	321.964 °C at 760 mmHg	[3][4][5]
pKa (Predicted)	2.99	[6]
Solubility	No experimental data available.	

Table 2: Chemical Identifiers and Descriptors

Identifier/Descriptor	Value	Source(s)
InChI	InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11)	[1][2]
InChIKey	SGHDEIVHYSOLRC-UHFFFAOYSA-N	[1][2]
SMILES	<chem>CC1=C(C(=O)O)C=CC(=N1)Cl</chem>	[3]

Experimental Protocols

Synthesis of 6-Chloro-2-methylnicotinic Acid

A plausible synthetic route to **6-Chloro-2-methylnicotinic acid** involves a two-step process starting from 5-Ethyl-2-methylpyridine:

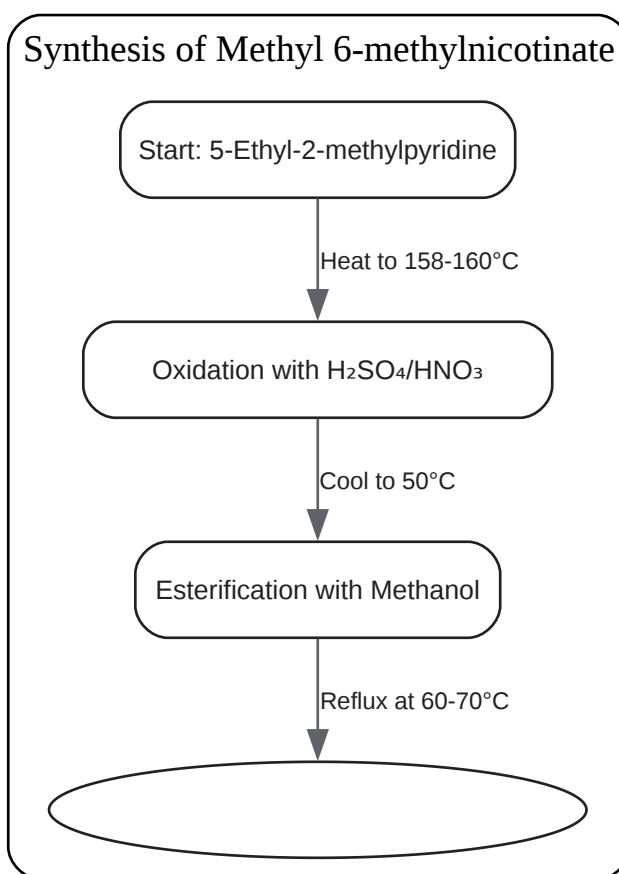
- Synthesis of Methyl 6-chloro-2-methylnicotinate: The precursor, methyl 6-methylnicotinate, can be synthesized from 5-Ethyl-2-methylpyridine through oxidation and subsequent esterification.
- Hydrolysis to **6-Chloro-2-methylnicotinic Acid**: The resulting methyl ester can then be hydrolyzed to the desired carboxylic acid.

Step 1: Synthesis of Methyl 6-methylnicotinate (Illustrative Protocol)

This protocol is based on the synthesis of methyl 6-methylnicotinate, a key precursor.

- Materials: 5-Ethyl-2-methylpyridine, Sulfuric Acid, Nitric Acid (60%), Methanol, Methylene Dichloride (MDC).
- Procedure:
 - Charge a reactor with Sulfuric Acid and a catalyst.
 - Chill the mixture to 20°C.
 - Add 5-Ethyl-2-methylpyridine over 30 minutes.
 - Heat the reaction mixture to 158-160°C.
 - Add 60% Nitric Acid over 12 hours, distilling off excess nitric acid.
 - Cool the mixture to 50°C and add Methanol.
 - Reflux for 6 hours at 60-70°C.
 - Distill off the Methanol and cool to 25°C.
 - Adjust the pH to 7.0.
 - Extract the product with Methylene Dichloride (MDC).
 - Distill off the solvent to obtain the product.

Synthesis of Methyl 6-methylnicotinate



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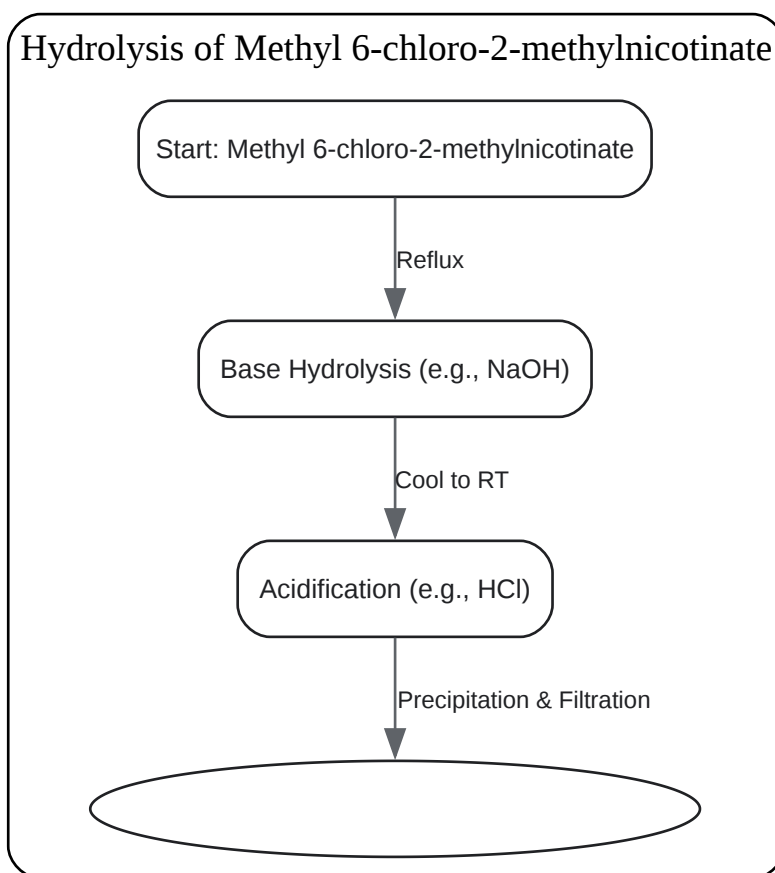
Synthesis of Methyl 6-methylnicotinate Workflow

Step 2: Hydrolysis of Methyl 6-chloro-2-methylnicotinate

This is a standard procedure for converting an ester to a carboxylic acid.

- Materials: Methyl 6-chloro-2-methylnicotinate, Sodium Hydroxide (or other base), Water, Hydrochloric Acid (or other acid).
- Procedure:
 - Dissolve Methyl 6-chloro-2-methylnicotinate in a suitable solvent (e.g., methanol/water mixture).
 - Add a stoichiometric excess of a base (e.g., sodium hydroxide) and heat the mixture to reflux.

- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Acidify the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry to obtain **6-Chloro-2-methylnicotinic acid**.



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Hydrolysis Workflow

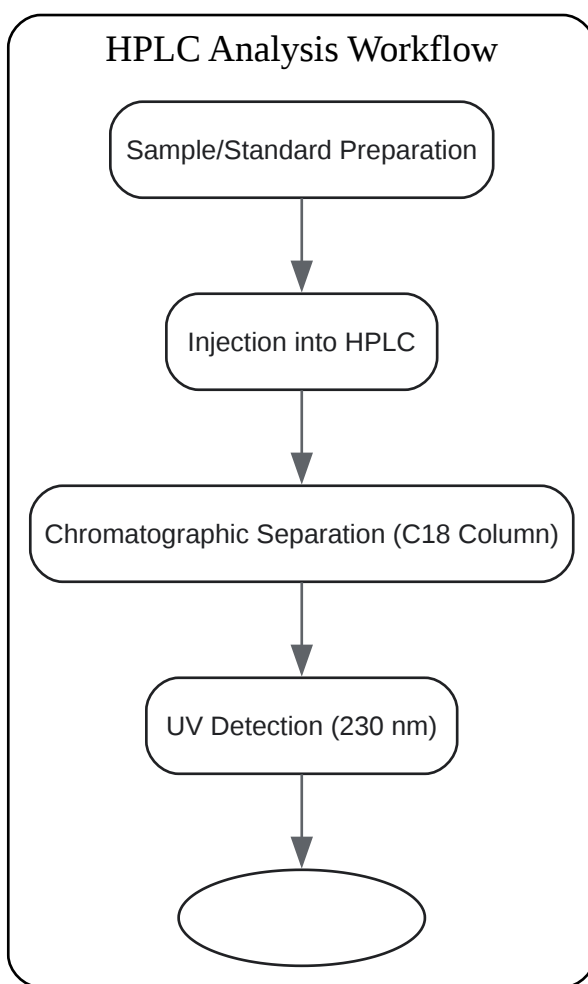
Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of **6-Chloro-2-methylnicotinic acid** and its isomers.

Illustrative HPLC Method for Chloronicotinic Acid Isomers

This method is based on the analysis of related chloronicotinic acids and can be adapted for **6-Chloro-2-methylnicotinic acid**.[\[5\]](#)[\[7\]](#)

- Instrumentation: Agilent HPLC 1100 system or equivalent.
- Column: Agilent Zorbax C18 (50 mm × 4.6 mm, 1.8 μm) or a Newcrom R1 column.[\[5\]](#)[\[7\]](#)
- Mobile Phase: A gradient of acetonitrile and aqueous 2% acetic acid. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric or acetic acid.[\[5\]](#)[\[7\]](#)
- Detection: UV detection at 230 nm.
- Column Temperature: 30°C.
- Procedure:
 - Prepare standard solutions of **6-Chloro-2-methylnicotinic acid** in a suitable solvent (e.g., methanol or mobile phase).
 - Prepare the sample by dissolving it in the same solvent.
 - Inject the standards and sample into the HPLC system.
 - Analyze the resulting chromatograms to determine the retention time and quantify the compound.



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